N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-phenyloxane-4-carboxamide
Description
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-phenyloxane-4-carboxamide is a thiazole-derived carboxamide featuring a cyclohexyl-substituted thiazole core linked to a phenyloxane moiety. Its structural complexity arises from the combination of a rigid oxane ring and a flexible cyclohexyl group, which may influence its physicochemical properties (e.g., solubility, conformational stability) and biological interactions.
- Coupling reactions: Amide bond formation via reagents like EDCI/HOBt (common in carboxamide synthesis) .
- Functionalization: Introduction of substituents (e.g., cyclohexyl, phenyl) through nucleophilic substitutions or Friedel-Crafts reactions .
- Purification: Column chromatography and recrystallization, as seen in related compounds .
Characterization typically employs 1H/13C-NMR, IR spectroscopy, and mass spectrometry to confirm tautomeric forms and substituent placement .
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c25-21(22(11-13-26-14-12-22)18-9-5-2-6-10-18)23-15-20-24-19(16-27-20)17-7-3-1-4-8-17/h2,5-6,9-10,16-17H,1,3-4,7-8,11-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVKUVNGRJAQFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium/copper catalysts, tetrabutylammonium fluoride, and mild reaction conditions . Major products formed from these reactions include various substituted thiazole derivatives with potential biological activities.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-phenyloxane-4-carboxamide exhibit significant anticancer properties. Studies have shown that thiazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, compounds that activate the Tie-2 receptor have been linked to reduced tumor vascularization and metastasis, suggesting a therapeutic potential for this compound in cancer treatment .
1.2 Antimicrobial Properties
The thiazole moiety is known for its antimicrobial activity. This compound could potentially be effective against various bacterial strains and fungi. Preliminary studies indicate that thiazole derivatives demonstrate inhibition of bacterial cell wall synthesis, making them candidates for developing new antibiotics .
1.3 Neuroprotective Effects
Recent investigations into the neuroprotective effects of thiazole derivatives suggest that they may help mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of oxidative stress and inflammation in neuronal cells .
Agricultural Applications
2.1 Pesticidal Activity
Thiazole derivatives have been explored for their pesticidal properties. This compound may serve as an effective pesticide due to its ability to disrupt metabolic processes in pests. This compound could be developed into formulations that target specific agricultural pests while minimizing harm to beneficial insects .
2.2 Plant Growth Regulation
There is emerging evidence that thiazole compounds can act as plant growth regulators, enhancing growth rates and resistance to environmental stressors in crops. This application could lead to increased agricultural productivity and sustainability.
Materials Science
3.1 Polymer Chemistry
In materials science, this compound may be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of thiazole units into polymer matrices could yield materials with unique electrical and optical characteristics suitable for electronic applications .
Case Studies
Mechanism of Action
The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the inhibition of bacterial lipid biosynthesis or the modulation of inflammatory pathways . The compound’s molecular electrostatic potential surface indicates that the nitrogen atom is more negatively charged, which plays a significant role in drug-target protein interactions .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its cyclohexyl-thiazole and phenyloxane groups. Key comparisons with similar molecules include:
Key Observations :
Key Research Findings
Biological Activity
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-phenyloxane-4-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on cytotoxic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C20H26N2O2S
- Molecular Weight : 358.49 g/mol
- IUPAC Name : this compound
Cytotoxicity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, similar thiazole derivatives have shown significant cytotoxic activity. The following table summarizes the cytotoxic effects observed in related compounds:
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3d | HeLa | 29 | |
| Compound A | MCF-7 | 35 | |
| N-(3-cyclohexyl) derivative | A549 | 40 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.
The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with cellular targets such as enzymes and receptors involved in cell proliferation and apoptosis. The thiazole moiety is known for its role in enhancing lipophilicity, which can improve cellular uptake and bioavailability.
Study on Thiazole Derivatives
A study conducted on a series of thiazole derivatives demonstrated that modifications in the structure significantly influenced their biological activity. The introduction of lipophilic groups enhanced cytotoxicity against cancer cell lines due to improved membrane permeability and interaction with target proteins.
- Objective : To evaluate the cytotoxic effects of various thiazole derivatives.
- Methodology : MTT assay was performed on HeLa and MCF-7 cell lines.
- Findings : Compounds with higher lipophilicity showed improved cytotoxic effects.
Q & A
Q. What synthetic strategies are employed for synthesizing N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-phenyloxane-4-carboxamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis of thiazole-carboxamide derivatives typically involves:
- Step 1: Cyclocondensation to form the thiazole core. For example, thiazole rings are synthesized via Hantzsch thiazole synthesis using α-haloketones and thioureas .
- Step 2: Carboxamide Coupling via nucleophilic substitution or condensation. For instance, chloroacetyl chloride reacts with aminothiazoles in dioxane/triethylamine to yield carboxamides (e.g., 60–70% yields in ethanol) .
- Step 3: Functionalization of the oxane and cyclohexyl groups. Substituents are introduced using Suzuki coupling or alkylation under inert atmospheres .
Key Optimization Factors:
- Solvent Choice : Ethanol or dioxane improves solubility and reaction kinetics .
- Catalysts : Triethylamine enhances nucleophilicity in carboxamide formation .
- Temperature : Reactions are typically conducted at 20–25°C to avoid side products .
Example Reaction Yields (Analogous Compounds):
| Compound | Reaction Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4g (Thiazolidinone) | Ethanol | None | 70 | |
| 4h (Thiazolidinone) | Ethanol | None | 60 |
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : Proton environments are identified via δ values. For example, methylene groups in thiazole derivatives appear at δ 4.00–4.08 ppm, and aromatic protons at δ 7.24–7.27 ppm .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 488.64 for similar carboxamides) .
- X-ray Crystallography : SHELXL refines crystal structures using diffraction data. For thiazole derivatives, space groups like P2₁/c are common .
Critical Considerations:
Q. How are preliminary biological activities assessed for this compound?
Methodological Answer:
- Antimicrobial Assays : Disk diffusion or microdilution methods against E. coli or S. aureus .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for cytotoxicity) .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Example Bioactivity Data (Analogous Compounds):
| Compound | Target Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Thiazolidinone 4g | EGFR Kinase Inhibition | 1.2 |
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives with sterically hindered substituents?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% .
- Protecting Groups : Use of tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions during functionalization .
- High-Throughput Screening : Automated platforms test solvent/catalyst combinations (e.g., DMF with Pd(OAc)₂ for Suzuki coupling) .
Case Study : Cyclohexyl group introduction via Buchwald-Hartwig amination increased yield from 37% to 52% under optimized Pd catalysis .
Q. How are contradictions between spectroscopic and computational data resolved?
Methodological Answer:
- DFT Calculations : Compare experimental NMR δ values with computed chemical shifts (e.g., B3LYP/6-31G* level) to validate tautomeric forms .
- Dynamics Simulations : Molecular dynamics (MD) models assess conformational flexibility impacting XRD data .
Example : A thiazole derivative showed δ 11.88 ppm for NH protons experimentally, while DFT predicted 11.92 ppm, confirming the assigned structure .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis : Systematic variation of substituents (e.g., replacing phenyl with pyridyl) to assess bioactivity trends .
- 3D-QSAR Modeling : CoMFA or CoMSIA maps electrostatic/hydrophobic interactions influencing activity .
Key Finding : Trifluoromethyl groups enhance metabolic stability, improving pharmacokinetic profiles in murine models .
Q. How is crystallographic data analyzed to resolve disorder in the cyclohexyl moiety?
Methodological Answer:
- SHELXL Refinement : Use PART and ISOR commands to model disordered atoms. For example, cyclohexyl rings are split into two orientations with 50% occupancy each .
- Twinned Data Handling : HKLF 5 format in SHELXL refines twinned crystals (e.g., BASF parameter adjustment) .
Case Study : A trans-cyclohexyl-thiazolidine derivative was refined to R₁ = 0.039 using SHELXL, confirming the chair conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
